

Application Note: Quantitative Analysis of D-Lactose Monohydrate Anomers using ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: *D-Lactose monohydrate*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lactose, a disaccharide composed of β -D-galactose and D-glucose, is a critical excipient in the pharmaceutical industry and a key component in many food products. In solution, lactose exists as two anomers, α and β , which are in equilibrium. The anomeric composition can significantly impact the physicochemical properties of lactose, such as solubility and compressibility, which in turn affects the stability and performance of final products.[1] Therefore, accurate quantification of the α and β anomers is essential for quality control and formulation development. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful and non-destructive analytical technique that allows for the precise and rapid determination of the anomeric ratio of lactose.[2] This application note provides a detailed protocol for the analysis of **D-Lactose monohydrate** anomers using ^1H NMR.

Principle

The α and β anomers of lactose have distinct chemical environments for their anomeric protons (the proton attached to the C1 carbon of the glucose unit). This difference in the chemical environment results in separate and distinguishable signals in the ^1H NMR spectrum. The anomeric proton of the α -anomer typically resonates at a different chemical shift compared to the anomeric proton of the β -anomer.[3] By integrating the area under these respective signals,

the relative ratio of the two anomers in the sample can be accurately determined. The analysis is typically performed in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid interference from the solvent's proton signals.[4][5]

Experimental Protocols

Materials and Equipment

- **D-Lactose monohydrate** sample
- Deuterated solvent (e.g., DMSO-d₆ or D₂O)
- NMR spectrometer (300 MHz or higher is recommended for better resolution)
- NMR tubes (5 mm)[6]
- Pipettes and vials
- Vortex mixer
- Analytical balance

Sample Preparation

- Accurately weigh approximately 10-20 mg of the **D-Lactose monohydrate** sample into a clean, dry vial.[6]
- Add approximately 0.7 mL of the chosen deuterated solvent (DMSO-d₆ or D₂O) to the vial.[6]
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution into a 5 mm NMR tube.
- If solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into the NMR tube to ensure a homogeneous sample, which is crucial for obtaining high-quality spectra.[6]

¹H NMR Data Acquisition

- Insert the NMR tube into the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional ^1H NMR spectrum. Typical acquisition parameters are:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay (d1): 5 seconds (to ensure full relaxation of the protons)
 - Acquisition time: 2-4 seconds
 - Pulse width: 90°
- The spectral window should be set to cover the chemical shift range of at least 0-10 ppm.

Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the ^1H NMR spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale. If using DMSO- d_6 , the residual solvent peak at ~ 2.50 ppm can be used as a reference. For D_2O , the residual HDO peak at ~ 4.79 ppm can be used.
- Integrate the signals corresponding to the anomeric protons of the α - and β -lactose anomers. In DMSO- d_6 , these signals appear as doublets around 6.3 ppm (α -anomer) and 6.6 ppm (β -anomer).^{[2][4][7]} In D_2O , the anomeric proton signals are typically found between 4.5 and 5.5 ppm.^[8]
- Calculate the percentage of each anomer using the following formulas:

$\% \alpha\text{-anomer} = [\text{Integration of } \alpha\text{-anomeric proton} / (\text{Integration of } \alpha\text{-anomeric proton} + \text{Integration of } \beta\text{-anomeric proton})] \times 100$

$\% \beta\text{-anomer} = [\text{Integration of } \beta\text{-anomeric proton} / (\text{Integration of } \alpha\text{-anomeric proton} + \text{Integration of } \beta\text{-anomeric proton})] \times 100$

Data Presentation

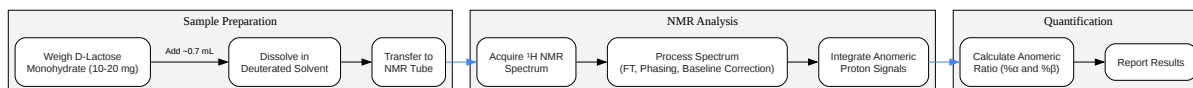
The quantitative data for the anomeric composition of **D-lactose monohydrate** can be summarized in the following table. The chemical shifts provided are approximate and may vary slightly depending on the experimental conditions.

Anomer	Anomeric Proton Signal	Typical Chemical Shift (ppm in DMSO-d ₆)	Integration Value (Example)	Anomeric Composition (%)
α-Lactose	Doublet	~6.3	1.00	37.0
β-Lactose	Doublet	~6.6	1.70	63.0

Note: The integration values and anomeric composition are for a sample that has reached equilibrium in solution. The equilibrium ratio is approximately 37:63 (α:β).^[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the ¹H NMR analysis of **D-lactose monohydrate** anomers.



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Caption: Experimental workflow for ¹H NMR analysis of D-lactose anomers.

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